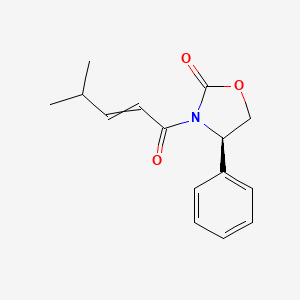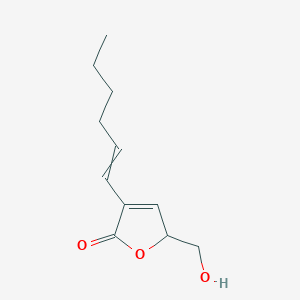![molecular formula C32H30Cl2O B12569453 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan CAS No. 599212-99-4](/img/structure/B12569453.png)
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family This compound is characterized by its two butylphenyl groups and two chlorine atoms attached to the dibenzofuran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran, 4-butylphenyl bromide, and a chlorinating agent.
Bromination: Dibenzofuran is first brominated to introduce bromine atoms at the 2 and 8 positions.
Butylphenyl Substitution: The brominated dibenzofuran undergoes a Suzuki coupling reaction with 4-butylphenyl boronic acid in the presence of a palladium catalyst to introduce the butylphenyl groups.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of dibenzofuran, 4-butylphenyl bromide, and chlorinating agents are used.
Optimized Reaction Conditions: Reaction conditions are optimized for higher yields and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: Products may include dechlorinated or reduced derivatives.
Substitution: Products may include substituted derivatives with various functional groups.
科学的研究の応用
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, affecting their function.
Pathways Involved: It may influence biochemical pathways, such as signal transduction or metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,8-Bis(4-methylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with methyl groups instead of butyl groups.
2,8-Bis(4-ethylphenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but with ethyl groups instead of butyl groups.
2,8-Bis(4-phenyl)-3,7-dichlorodibenzo[b,d]furan: Similar structure but without alkyl groups.
Uniqueness
2,8-Bis(4-butylphenyl)-3,7-dichlorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of butyl groups enhances its solubility and potential interactions with other molecules, making it valuable for various applications.
特性
CAS番号 |
599212-99-4 |
|---|---|
分子式 |
C32H30Cl2O |
分子量 |
501.5 g/mol |
IUPAC名 |
2,8-bis(4-butylphenyl)-3,7-dichlorodibenzofuran |
InChI |
InChI=1S/C32H30Cl2O/c1-3-5-7-21-9-13-23(14-10-21)25-17-27-28-18-26(24-15-11-22(12-16-24)8-6-4-2)30(34)20-32(28)35-31(27)19-29(25)33/h9-20H,3-8H2,1-2H3 |
InChIキー |
SIRQVVRHSFRIIH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Cl)C5=CC=C(C=C5)CCCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)

![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
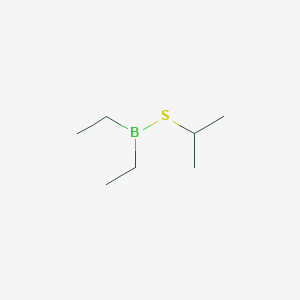
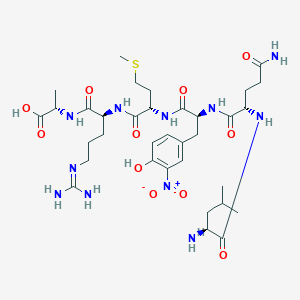

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)

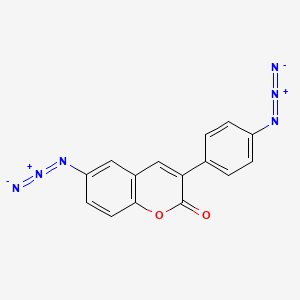
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
